molecular formula C18H24N2O3 B12432509 Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B12432509
M. Wt: 316.4 g/mol
InChI Key: OUZUSOIECSXBAV-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[44]nonane-7-carboxylate is a heterocyclic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spiro structure, which consists of two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate with a phenyl-containing reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate
  • Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

Tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4The spiro structure also contributes to its stability and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-14(13-7-5-4-6-8-13)18(12-20)10-9-15(21)19-18/h4-8,14H,9-12H2,1-3H3,(H,19,21)

InChI Key

OUZUSOIECSXBAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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